An In-Depth Technical Guide to 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
An In-Depth Technical Guide to 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol
This guide provides a comprehensive technical overview of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, a versatile building block in medicinal chemistry. We will delve into its core properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol, with the CAS Number 102933-73-1, is a substituted piperidine derivative. Its structure, featuring a primary alcohol, a tertiary amine within the piperidine ring, and a secondary amine in the side chain, makes it a valuable scaffold in the design of novel therapeutic agents. The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The piperidine moiety is a common motif in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of a molecule is critical for its application in drug development. The following table summarizes the key computed and experimental data for 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
| Property | Value | Source |
| Molecular Formula | C9H20N2O | ChemSpider |
| Molecular Weight | 172.27 g/mol | ChemSpider |
| IUPAC Name | 2-(4-((methylamino)methyl)piperidin-1-yl)ethan-1-ol | PubChem |
| CAS Number | 102933-73-1 | PubChem |
| LogP (calculated) | -0.2 | ChemSpider |
| pKa (predicted) | 10.2 (most basic) | ChemSpider |
| Boiling Point | 275.5±23.0 °C at 760 mmHg | ChemSpider |
| Density | 0.989±0.06 g/cm3 | ChemSpider |
Note: Some properties are predicted by computational models and should be confirmed experimentally.
The low calculated LogP value suggests high water solubility, a desirable characteristic for drug candidates to ensure adequate bioavailability. The predicted basic pKa indicates that the molecule will be protonated at physiological pH, which can influence its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Characterization
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can be achieved through various synthetic routes. A common and efficient approach involves a multi-step synthesis starting from commercially available piperidine-4-carboxamide.
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Caption: A typical workflow for the synthesis and purification of 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: N-Methylation of Piperidine-4-carboxamide
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Dissolve piperidine-4-carboxamide in a suitable solvent such as methanol.
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Add an excess of a methylating agent, for example, methyl iodide, and a base like potassium carbonate.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-methylpiperidine-4-carboxamide.
Step 2: Reduction of the Amide
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Carefully add the N-methylpiperidine-4-carboxamide to a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
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Reflux the reaction mixture for several hours until the reduction is complete.
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Cool the reaction to 0 °C and cautiously quench the excess LAH by sequential addition of water and aqueous sodium hydroxide.
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate to obtain crude 4-[(methylamino)methyl]piperidine.
Step 3: N-Alkylation with 2-Bromoethanol
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Dissolve the crude 4-[(methylamino)methyl]piperidine in a polar aprotic solvent like acetonitrile.
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Add a slight excess of 2-bromoethanol and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
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Heat the reaction mixture to reflux and monitor its progress by LC-MS.
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Upon completion, cool the reaction and remove the solvent in vacuo.
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Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol.
Step 4: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final compound by ¹H and ¹³C NMR. The spectra should show characteristic peaks for the ethoxy group, the piperidine ring protons, and the methyl group.
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Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion.
Applications in Medicinal Chemistry
The structural motifs present in 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol make it a valuable precursor for the synthesis of a wide range of biologically active molecules.
Role as a Pharmacophore
The molecule can be conceptualized as a pharmacophore with three key interaction points, as illustrated below.
Caption: Pharmacophoric features of the molecule and potential interactions with a biological target.
Examples in Drug Discovery
While specific drugs containing this exact fragment may not be widely marketed, analogs and derivatives with this core structure have been explored in various therapeutic areas:
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GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs). The functional groups on 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol can be modified to target specific GPCRs involved in neurological or metabolic disorders.
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Enzyme Inhibitors: The amine and alcohol functionalities can serve as key interaction points within the active site of enzymes. For instance, derivatives could be designed as inhibitors of kinases or proteases.
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Ion Channel Modulators: The charged nature of the protonated amines at physiological pH makes this scaffold suitable for designing modulators of ion channels, which are crucial for neuronal signaling and cardiovascular function.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. The compound should be handled in a well-ventilated fume hood.
Conclusion
2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its favorable physicochemical properties and multiple points for chemical modification make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of biological targets. A thorough understanding of its synthesis, properties, and potential biological interactions is crucial for its effective application in medicinal chemistry research.
References
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PubChem. 2-(4-((methylamino)methyl)piperidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
